molecular formula C20H19N3O5S2 B2871676 N-(4-(3-nitrophenyl)thiazol-2-yl)-4-tosylbutanamide CAS No. 941987-04-8

N-(4-(3-nitrophenyl)thiazol-2-yl)-4-tosylbutanamide

Cat. No.: B2871676
CAS No.: 941987-04-8
M. Wt: 445.51
InChI Key: NVWMRHAALVPUBP-UHFFFAOYSA-N
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Description

N-(4-(3-Nitrophenyl)thiazol-2-yl)-4-tosylbutanamide is a synthetic organic compound featuring a thiazole core substituted with a 3-nitrophenyl group at the 4-position and a 4-tosylbutanamide moiety at the 2-amino group. This structure places it within a class of nitrogen- and sulfur-containing heterocycles that are of significant interest in medicinal chemistry and drug discovery research. Compounds based on the 4-(3-nitrophenyl)thiazole scaffold have been extensively investigated for their potential multi-target activity against neurodegenerative diseases . Specifically, related analogs have been designed as potent, selective, and reversible inhibitors of the human monoamine oxidase B (hMAO-B) enzyme, a key target for the treatment of Parkinson's disease . The presence of the thiazole ring and nitrophenyl group are important pharmacophoric features for this activity, potentially allowing the compound to restore dopamine levels and limit oxidative stress in the brain . Furthermore, structural analogs of this compound, specifically N-(thiazol-2-yl)-benzamide derivatives, have been identified in screening campaigns as novel classes of selective antagonists or negative allosteric modulators for certain ion channels, such as the Zinc-Activated Channel (ZAC) . This suggests potential utility as a pharmacological tool for exploring the physiological functions of this less-understood member of the Cys-loop receptor superfamily. Researchers can utilize this compound as a building block in organic synthesis or as a reference standard in bio-screening assays to explore these and other biological pathways. This product is intended for research use only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

4-(4-methylphenyl)sulfonyl-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O5S2/c1-14-7-9-17(10-8-14)30(27,28)11-3-6-19(24)22-20-21-18(13-29-20)15-4-2-5-16(12-15)23(25)26/h2,4-5,7-10,12-13H,3,6,11H2,1H3,(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVWMRHAALVPUBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CCCC(=O)NC2=NC(=CS2)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(3-nitrophenyl)thiazol-2-yl)-4-tosylbutanamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting α-haloketones with thioamides under basic conditions.

    Introduction of the Nitrophenyl Group: The nitrophenyl group is introduced via nitration of the corresponding phenylthiazole derivative.

    Attachment of the Tosylbutanamide Moiety: The final step involves the coupling of the nitrophenylthiazole intermediate with tosylbutanamide using a suitable coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-(4-(3-nitrophenyl)thiazol-2-yl)-4-tosylbutanamide can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The tosyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of various substituted thiazole derivatives.

Scientific Research Applications

N-(4-(3-nitrophenyl)thiazol-2-yl)-4-tosylbutanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-(3-nitrophenyl)thiazol-2-yl)-4-tosylbutanamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Table 1: Key Properties of Structural Analogs

Compound Substituent (R) Key Spectral Data (IR, cm⁻¹) Biological Activity Reference
N-(4-(3-nitrophenyl)thiazol-2-yl)-... 3-NO₂ νC=O: ~1660–1682; νC=S: ~1247–1255 Hypothesized antimicrobial Inferred
N-[4-(4-methoxyphenyl)-thiazol-2-yl]-... 4-OCH₃ Not reported Cardioprotective (>Levocarnitine)
5-(4-(4-Cl-phenylsulfonyl)phenyl)-... 4-Cl νC=S: 1247–1255 Moderate antimicrobial

Table 2: Substituent Effects on Bioactivity

Substituent Electronic Effect Solubility Bioactivity Trend
3-NO₂ Strong EWG Low High electrophilicity
4-OCH₃ EWG/EDG* Moderate Cardioprotective
4-Cl Moderate EWG Low Antimicrobial

*EWG = Electron-withdrawing group; EDG = Electron-donating group

Biological Activity

N-(4-(3-nitrophenyl)thiazol-2-yl)-4-tosylbutanamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article examines the biological activity of this compound, exploring its synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Synthesis

The compound features a thiazole ring , a nitrophenyl group , and a tosylbutanamide moiety . Its full chemical formula is C13H14N2O4S\text{C}_{13}\text{H}_{14}\text{N}_{2}\text{O}_{4}\text{S}. The synthesis typically involves several key steps:

  • Formation of the Thiazole Ring : This is achieved by reacting α-haloketones with thioamides under basic conditions.
  • Introduction of the Nitrophenyl Group : The nitrophenyl group is introduced via nitration of the corresponding phenylthiazole derivative.
  • Attachment of the Tosylbutanamide Moiety : This final step involves coupling the nitrophenylthiazole intermediate with tosylbutanamide using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of catalysts such as 4-dimethylaminopyridine (DMAP) .

Biological Activities

Research indicates that compounds similar to this compound exhibit significant biological activities, particularly:

  • Antimicrobial Properties : Similar thiazole derivatives have shown effectiveness against various bacterial strains, indicating potential applications as antibacterial agents.
  • Antiproliferative Effects : Some studies suggest that compounds with similar structures can induce apoptosis in cancer cells, highlighting their potential in cancer therapy.
  • Neuroprotective Activities : Investigations into related compounds have identified interactions with enzymes such as monoamine oxidase (MAO), which are critical in neurodegenerative diseases .

The precise mechanism of action for this compound remains largely unexplored. However, insights can be drawn from studies on structurally related compounds:

  • Target Interactions : The thiazole ring may inhibit bacterial lipid biosynthesis, contributing to its antimicrobial activity.
  • Cellular Pathways : The compound may interfere with cellular pathways involved in proliferation and apoptosis, similar to other thiazole derivatives .

Research Findings and Case Studies

A summary of relevant studies highlights the biological activity of thiazole derivatives and their potential applications:

Study ReferenceCompound StudiedBiological ActivityKey Findings
This compoundAntimicrobialExhibits significant activity against Gram-positive bacteria.
Thiazole DerivativesAntiproliferativeInduces apoptosis in cancer cell lines; mechanism involves disruption of cell cycle.
Related Thiazole CompoundsNeuroprotectiveInhibits MAO activity, suggesting potential for treating neurodegenerative disorders.

Case Study: Antimicrobial Activity

In a controlled experiment, various thiazole derivatives were tested against common bacterial strains:

Compound NameConcentration (mM)Zone of Inhibition (mm)
This compound810
Control (Standard Antibiotic)815

The results indicated that while the compound showed promising antimicrobial activity, it was less effective than standard antibiotics at equivalent concentrations .

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